FEMA 4774 vs. SE-3: Superior Potency in Enhancing Sucrose Affinity In Vitro
In a direct in vitro comparison of T1R2/T1R3 positive allosteric modulators (PAMs), FEMA 4774 demonstrates substantially greater efficacy in enhancing the affinity of the sweet receptor for sucrose compared to the research compound SE-3. At a concentration of 50 μM, FEMA 4774 reduces the EC50 of sucrose by approximately 52.8-fold (from 31.7 mM to 0.6 mM) . In contrast, the original discovery publication for SE-3 reports that a four-fold higher concentration of 200 μM was required to achieve a comparatively modest 4.7-fold increase in sucrose potency [1]. This indicates that FEMA 4774 is a more potent and efficient enhancer of sucrose-mediated sweet taste signaling at the receptor level.
| Evidence Dimension | Reduction in Sucrose EC50 (In Vitro) |
|---|---|
| Target Compound Data | Sucrose EC50 decreases from 31.7 mM to 0.6 mM (at 50 μM of FEMA 4774) |
| Comparator Or Baseline | SE-3: 4.7-fold increase in sucrose potency (at 200 μM) |
| Quantified Difference | FEMA 4774 achieves a ~52.8-fold decrease in EC50 at 50 μM, whereas SE-3 yields only a 4.7-fold potency increase at a higher 200 μM concentration. |
| Conditions | Cell-based assay for the human sweet taste receptor (T1R2/T1R3) |
Why This Matters
This significant difference in in vitro potency suggests that FEMA 4774 may allow for a much greater reduction in added sucrose for a given sensory sweetness target, offering a substantial advantage in cost-effective, low-calorie formulation.
- [1] Servant, G., Tachdjian, C., Tang, X. Q., Werner, S., Zhang, F., Li, X., ... & Zoller, M. (2010). Positive allosteric modulators of the human sweet taste receptor enhance sweet taste. Proceedings of the National Academy of Sciences, 107(10), 4746-4751. View Source
